molecular formula C9H7BrO2 B3049271 Benzofuran, 5-bromo-6-methoxy- CAS No. 20073-17-0

Benzofuran, 5-bromo-6-methoxy-

Cat. No.: B3049271
CAS No.: 20073-17-0
M. Wt: 227.05 g/mol
InChI Key: NILNUVXOCDWGNU-UHFFFAOYSA-N
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Description

Benzofuran, 5-bromo-6-methoxy- is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The addition of bromine and methoxy groups to the benzofuran structure can enhance its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For 5-bromo-6-methoxy-benzofuran, a common method involves the bromination of 6-methoxybenzofuran using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out at room temperature, followed by purification through extraction and recrystallization.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable methods such as transition-metal catalysis and free radical cyclization . These methods allow for the efficient synthesis of complex benzofuran structures with high yields and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 5-bromo-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2,3-dione, while substitution with an amine can produce 5-amino-6-methoxy-benzofuran .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran, 5-bromo-6-methoxy- is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity compared to other benzofuran derivatives . This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-6-methoxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-9-5-8-6(2-3-12-8)4-7(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILNUVXOCDWGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=COC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493692
Record name 5-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20073-17-0
Record name 5-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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